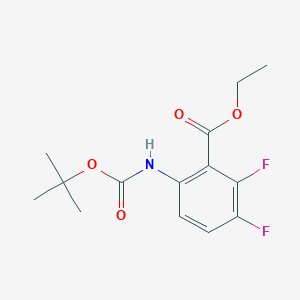
4,5-Bis(Boc-amino)-pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis(Boc-amino)-pentanoic acid is a chemical compound characterized by the presence of two Boc-protected amino groups on a pentanoic acid backbone. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to prevent unwanted reactions at the amino sites during chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(Boc-amino)-pentanoic acid typically involves the stepwise protection of amino groups on pentanoic acid. The process begins with the reaction of pentanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) to form the mono-Boc-protected intermediate. Subsequent reaction with additional Boc₂O and Et₃N leads to the formation of the bis-Boc-protected compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 4,5-Bis(Boc-amino)-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The Boc-protected amino groups can be reduced to form the corresponding amines.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Various acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Esters and Amides: Resulting from the reaction of the carboxylic acid group with alcohols or amines.
Amines: Resulting from the reduction of the Boc-protected amino groups.
科学研究应用
4,5-Bis(Boc-amino)-pentanoic acid is widely used in scientific research due to its versatility as a protecting group. Its applications include:
Peptide Synthesis: Used as a temporary protecting group for amino acids during peptide chain assembly.
Organic Synthesis: Employed in the synthesis of complex organic molecules where selective protection and deprotection of amino groups are required.
Medicinal Chemistry: Utilized in the development of pharmaceuticals where precise control over functional groups is necessary.
作用机制
The mechanism by which 4,5-Bis(Boc-amino)-pentanoic acid exerts its effects involves the selective protection of amino groups. The Boc group prevents unwanted reactions at the amino sites, allowing for controlled chemical transformations. The deprotection of the Boc group can be achieved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Molecular Targets and Pathways: The compound does not have specific molecular targets or pathways as it is primarily used as a protecting group in synthetic chemistry.
相似化合物的比较
Boc-lysine
Boc-arginine
Boc-glycine
Boc-alanine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-10(7-8-11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVVNDZHUBXGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate](/img/structure/B8186188.png)


